molecular formula C12H13N3O6 B6239237 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid CAS No. 1127367-38-7

2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid

Cat. No. B6239237
CAS RN: 1127367-38-7
M. Wt: 295.2
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid is a useful research compound. Its molecular formula is C12H13N3O6 and its molecular weight is 295.2. The purity is usually 94.
BenchChem offers high-quality 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid' involves the synthesis of the oxazolo[5,4-d]pyrimidine ring system followed by the addition of the ethoxycarbonyl and butanoic acid functional groups.", "Starting Materials": [ "2-aminopyrimidine", "ethyl acetoacetate", "ethyl chloroacetate", "sodium ethoxide", "butanoic acid", "N,N'-dicyclohexylcarbodiimide (DCC)", "4-dimethylaminopyridine (DMAP)", "triethylamine (TEA)", "diethyl ether", "dichloromethane (DCM)", "ethanol", "water" ], "Reaction": [ "Step 1: Synthesis of 4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine", "a. Dissolve 2-aminopyrimidine (1 eq) in ethanol and add ethyl acetoacetate (1.2 eq) and sodium ethoxide (1.2 eq).", "b. Heat the reaction mixture at reflux for 4 hours.", "c. Cool the reaction mixture and filter the solid product.", "d. Wash the solid product with water and dry it under vacuum to obtain 4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine.", "Step 2: Synthesis of 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid", "a. Dissolve 4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidine (1 eq) and ethyl chloroacetate (1.2 eq) in dichloromethane.", "b. Add triethylamine (1.5 eq) and 4-dimethylaminopyridine (0.1 eq) to the reaction mixture.", "c. Stir the reaction mixture at room temperature for 24 hours.", "d. Filter the reaction mixture and wash the solid product with diethyl ether.", "e. Dissolve the solid product in dichloromethane and add butanoic acid (1.2 eq), DCC (1.2 eq), and DMAP (0.1 eq) to the reaction mixture.", "f. Stir the reaction mixture at room temperature for 24 hours.", "g. Filter the reaction mixture and wash the solid product with diethyl ether.", "h. Purify the solid product by recrystallization from ethanol to obtain 2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid." ] }

CAS RN

1127367-38-7

Product Name

2-[3-(ethoxycarbonyl)-4-oxo-4H,5H-[1,2]oxazolo[5,4-d]pyrimidin-5-yl]butanoic acid

Molecular Formula

C12H13N3O6

Molecular Weight

295.2

Purity

94

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.